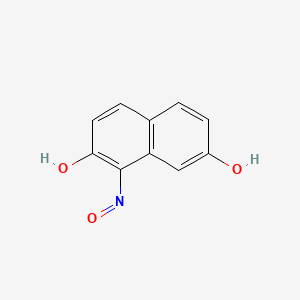
2-(4-(tert-Butyl)phenyl)-2-oxoacetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(tert-Butyl)phenyl)-2-oxoacetaldehyde is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to an oxoacetaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(tert-Butyl)phenyl)-2-oxoacetaldehyde typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-tert-butylbenzene with oxalyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors are often employed to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction temperature and minimizing by-products. The use of solid acid catalysts such as zeolites can also enhance the selectivity and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(tert-Butyl)phenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with a mixture of nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-(4-(tert-Butyl)phenyl)-2-oxoacetic acid.
Reduction: 2-(4-(tert-Butyl)phenyl)-2-hydroxyacetaldehyde.
Substitution: Various substituted derivatives depending on the specific electrophilic aromatic substitution reaction.
Aplicaciones Científicas De Investigación
2-(4-(tert-Butyl)phenyl)-2-oxoacetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various functionalized compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents and bioactive molecules.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-(tert-Butyl)phenyl)-2-oxoacetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in biological macromolecules, influencing their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Di-tert-butylphenol: A compound with two tert-butyl groups attached to a phenyl ring, known for its antioxidant properties.
2,4-Di-tert-butylphenyl phosphate: A phosphite derivative used as an antioxidant in polymers and materials.
Uniqueness
2-(4-(tert-Butyl)phenyl)-2-oxoacetaldehyde is unique due to the presence of both a tert-butyl group and an oxoacetaldehyde moiety. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and materials science.
Propiedades
Fórmula molecular |
C12H14O2 |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
2-(4-tert-butylphenyl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C12H14O2/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-8H,1-3H3 |
Clave InChI |
BEWQKUPTEZFSBN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Chloro-[2,3'-bipyridine]-6'-carboxylic acid](/img/structure/B8773401.png)
![Benzenamine, N-[1-(methylthio)-2-nitroethenyl]-](/img/structure/B8773406.png)
![2-(Benzo[1,3]dioxol-5-ylmethyl-methyl-amino)-ethanol](/img/structure/B8773426.png)


![2-Fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzonitrile](/img/structure/B8773449.png)



